Gold(III) acetate

Descripción general

Descripción

Gold(III) acetate, also known as auric acetate, is a chemical compound of gold and acetic acid . It is a yellow solid that decomposes at 170 °C to gold metal . This decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles as catalysts . It is used in solar energy technologies, petrochemical cracking and automotive catalysts, water treatment, plating, textiles, research, and in optic, laser, crystal, and glass applications .

Synthesis Analysis

Gold(III) acetate can be produced by the reaction of gold(III) hydroxide and glacial acetic acid . The reaction is as follows: Au(OH)3 + 3CH3COOH → Au(CH3COO)3 + 3H2O .

Molecular Structure Analysis

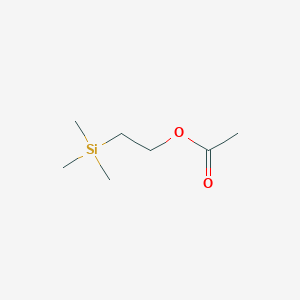

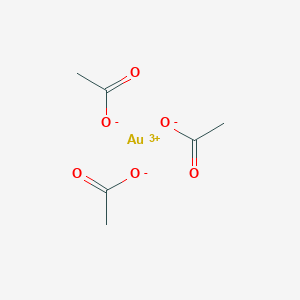

The molecular formula of Gold(III) acetate is Au(CH3COO)3 . The molecular weight is 374.10 g/mol .

Chemical Reactions Analysis

Gold(III) acetate reacts with 2-(p-tolyl)pyridine (tpy) in the presence of trifluoroacetic acid to form Au(CF3COO)2(tpy) .

Physical And Chemical Properties Analysis

Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . It is slightly soluble in water and slightly soluble in alkaline solutions .

Aplicaciones Científicas De Investigación

Synthesis of Gold Nanoparticles

Field

Nanotechnology and Material Science

Application

Gold(III) acetate is used as a precursor for the synthesis of gold nanoparticles (AuNPs) through Ultrasonic Spray Pyrolysis (USP) .

Method

An aqueous solution of Gold(III) acetate was prepared with limited solubility with H2O. HCl and HNO3 were then added separately to increase the solubility, resulting in a clear, yellowish solution. This enabled the successful formation of AuNPs with USP .

Results

The UV–Vis spectroscopy showed absorbance peaks at 528 and 532 nm. ICP-MS indicated the highest concentration of AuNPs, 79 ppm, by the precursor with the lower initial concentration of [Au] .

Medicinal Chemistry

Field

Medicinal Chemistry

Application

Gold(III) acetate is used in the synthesis of gold (III) complexes, which have shown potential in the treatment of cancer, HIV, rheumatoid arthritis (chrysotherapy), and other diseases .

Method

The synthesis of these complexes involves the use of gold (III) acetate as a precursor. The choice of metal ion, its oxidation state and stability, and the choice of inert and labile ligands are some of the important factors considered before starting the synthesis .

Results

Gold (III) complexes have shown promising results due to their structural similarity with cisplatin, a well-known anticancer agent .

Petrochemical Cracking

Field

Petrochemical Industry

Application

Gold(III) acetate is used in petrochemical cracking .

Method

The specific methods of application in petrochemical cracking are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

Automotive Catalysts

Field

Automotive Industry

Application

Gold(III) acetate is used in automotive catalysts .

Method

The specific methods of application in automotive catalysts are not detailed in the source .

Results

Water Treatment

Field

Environmental Science

Application

Gold(III) acetate is used in water treatment processes .

Method

The specific methods of application in water treatment are not detailed in the source .

Results

Plating

Field

Material Science

Application

Gold(III) acetate is used in plating processes .

Method

The specific methods of application in plating are not detailed in the source .

Results

Solar Energy Technologies

Field

Renewable Energy

Application

Gold(III) acetate is used in solar energy technologies .

Method

The specific methods of application in solar energy technologies are not detailed in the source .

Results

Textiles

Field

Textile Industry

Application

Gold(III) acetate is used in textiles .

Method

The specific methods of application in textiles are not detailed in the source .

Results

Optics, Lasers, Crystals, and Glass Applications

Field

Optics and Material Science

Application

Gold(III) acetate is used in optics, lasers, crystals, and glass applications .

Method

The specific methods of application in these fields are not detailed in the source .

Results

Biotechnology

Field

Biotechnology

Application

Gold(III) acetate is used in the field of Biotechnology, such as in biosensors, cell and tissue engineering, and open MR imaging .

Method

The specific methods of application in biotechnology are not detailed in the source .

Results

Energy

Application

Gold(III) acetate is used in high K capacitors and solar cells .

Method

The specific methods of application in energy are not detailed in the source .

Results

Information Technology

Field

Information Technology

Application

Gold(III) acetate is used in fiber-optic communication systems and printable electronics .

Method

The specific methods of application in information technology are not detailed in the source .

Safety And Hazards

Propiedades

IUPAC Name |

gold(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKNHQTLOBDDD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9AuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580364 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold(III) acetate | |

CAS RN |

15804-32-7 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)